Pendolmycin

Description

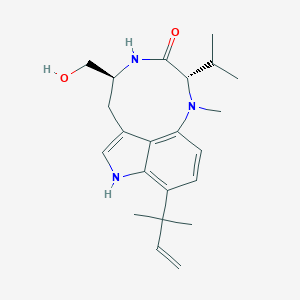

Structure

3D Structure

Properties

IUPAC Name |

(10S,13S)-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2/c1-7-22(4,5)16-8-9-17-18-14(11-23-19(16)18)10-15(12-26)24-21(27)20(13(2)3)25(17)6/h7-9,11,13,15,20,23,26H,1,10,12H2,2-6H3,(H,24,27)/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJWIAYMFHOJRY-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152428 | |

| Record name | Pendolmycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119375-01-8 | |

| Record name | Pendolmycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119375018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pendolmycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Pendolmycin: A Technical Guide

Introduction: Unveiling a Novel Indole Alkaloid

In the relentless pursuit of novel bioactive compounds, microbial sources, particularly the actinomycetes, have proven to be a treasure trove of chemical diversity and therapeutic potential. This guide provides an in-depth technical overview of the discovery, isolation, and structural elucidation of Pendolmycin, a significant indole alkaloid. First reported in 1988, Pendolmycin was isolated from the fermentation broth of Nocardiopsis strain SA1715.[1][2] Its discovery was notable due to its biological activity as an inhibitor of epidermal-growth-factor-induced phosphatidylinositol turnover, a key signaling pathway implicated in cell growth and cancer.[1][3]

Structurally, Pendolmycin is closely related to the teleocidin and lyngbyatoxin families of potent tumor promoters, suggesting its potential role as a biosynthetic intermediate and a valuable molecular probe for studying protein kinase C activation and other cellular processes.[1] This document serves as a comprehensive resource for researchers in natural product chemistry, drug discovery, and microbiology, detailing the scientific journey from the producing microorganism to the pure, structurally defined molecule.

Part 1: The Producing Microorganism and Fermentation

The foundation of any natural product discovery program lies in the careful cultivation of the producing organism. The causal logic here is to create an environment that maximizes the production of the target secondary metabolite, which is often not essential for the primary growth of the microorganism.

Source Organism: Nocardiopsis strain SA1715

Pendolmycin is produced by the actinomycete strain SA1715, identified as a member of the genus Nocardiopsis.[1] Nocardiopsis are Gram-positive, filamentous bacteria, widely distributed in terrestrial and marine environments, and are known producers of a diverse array of bioactive secondary metabolites.[4][5]

Taxonomic Classification:

-

Kingdom: Bacteria

-

Phylum: Actinomycetota

-

Class: Actinomycetes

-

Order: Actinomycetales

-

Family: Nocardiopsaceae

-

Genus: Nocardiopsis

-

Strain: SA1715

Fermentation Protocol

The following is a representative protocol for the large-scale fermentation of Nocardiopsis sp. to produce indole alkaloids, based on established methods for this genus. The objective is to provide optimal nutritional and physical conditions for the biosynthesis of Pendolmycin.

Step-by-Step Methodology:

-

Inoculum Preparation (Seed Culture):

-

Aseptically transfer a loopful of a mature culture of Nocardiopsis strain SA1715 from an agar slant to a 500 mL Erlenmeyer flask containing 100 mL of a seed medium (see Table 1).

-

Incubate the flask on a rotary shaker at 200 rpm and 28 °C for 48-72 hours until dense growth is observed. This step ensures a vigorous and substantial inoculum for the production phase.

-

-

Production Culture:

-

Transfer the seed culture (5% v/v) into multiple 2 L Erlenmeyer flasks, each containing 500 mL of the production medium (see Table 1).

-

Incubate the production flasks under the same conditions (200 rpm, 28 °C) for an extended period, typically 5-7 days. Secondary metabolite production is often initiated as the culture enters the stationary phase.

-

Monitor the production of Pendolmycin periodically by extracting a small aliquot of the culture broth and analyzing it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Table 1: Representative Fermentation Media

| Component | Seed Medium (g/L) | Production Medium (g/L) | Rationale |

| Soluble Starch | 20.0 | 30.0 | Primary carbon source for energy and biomass. Increased concentration in production for secondary metabolism. |

| Glucose | 5.0 | - | Readily available carbon source for rapid initial growth in the seed stage. |

| Yeast Extract | 5.0 | 5.0 | Source of vitamins, amino acids, and other growth factors. |

| Peptone | 5.0 | 10.0 | Complex nitrogen source, providing peptides and amino acids for protein synthesis and as precursors. |

| CaCO₃ | 2.0 | 2.0 | Buffering agent to prevent drastic pH changes during fermentation. |

| KBr | 0.1 | 0.1 | Source of bromide ions, sometimes incorporated into secondary metabolites by actinomycetes. |

| FeSO₄·7H₂O | 0.01 | 0.01 | Trace element essential for enzymatic functions. |

| Distilled Water | to 1 L | to 1 L | Solvent. |

| Initial pH | 7.2 | 7.0 | Optimal pH for the growth and productivity of many Nocardiopsis species. |

Part 2: Isolation and Purification Workflow

The isolation of a pure compound from a complex fermentation broth is a multi-step process that leverages the physicochemical properties of the target molecule. The workflow is designed as a self-validating system, where each step's purity is assessed before proceeding to the next, ensuring a logical progression from crude extract to a single chemical entity.

Extraction of Crude Bioactive Metabolites

The initial step aims to separate the desired metabolites from the biomass and the aqueous culture medium. A solvent extraction is employed based on the principle of partitioning, where the relatively nonpolar Pendolmycin will preferentially move into an organic solvent.

Step-by-Step Methodology:

-

Harvesting: Pool the entire fermentation broth (e.g., 10 L) and centrifuge at 8,000 x g for 20 minutes to separate the mycelial cake from the culture supernatant.

-

Mycelial Extraction: The mycelial cake is repeatedly extracted with acetone or methanol (3 x 2 L). This is crucial as many bioactive compounds are retained within the cells. Combine the solvent extracts.

-

Supernatant Extraction: The culture supernatant is extracted three times with an equal volume of ethyl acetate. Ethyl acetate is a moderately polar solvent effective for extracting a wide range of microbial secondary metabolites.

-

Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator. This yields a crude, tar-like extract containing a mixture of compounds.

Chromatographic Purification Cascade

A series of chromatographic techniques are employed to separate Pendolmycin from other compounds in the crude extract. This cascade proceeds from low-resolution, high-capacity methods to high-resolution, low-capacity methods.

Protocol 1: Diaion® HP-20 Adsorption Chromatography

This step serves as an initial cleanup and concentration. Diaion® HP-20 is a porous styrene-divinylbenzene resin that adsorbs hydrophobic and moderately polar compounds from aqueous solutions.[6][7]

-

Preparation: Dissolve the crude extract in a minimal amount of methanol and then dilute with water.

-

Loading: Apply the aqueous suspension to a column packed with Diaion® HP-20 resin.

-

Washing: Wash the column extensively with water to remove salts, sugars, and other highly polar impurities.

-

Elution: Elute the adsorbed compounds with a stepwise gradient of increasing methanol concentration in water (e.g., 50% MeOH, 80% MeOH, 100% MeOH).

-

Analysis: Collect fractions and analyze by TLC to identify those containing Pendolmycin. Pool the active fractions and concentrate.

Protocol 2: Silica Gel Column Chromatography

This is a normal-phase chromatography step that separates compounds based on their polarity.

-

Preparation: Adsorb the semi-purified extract from the previous step onto a small amount of silica gel and dry it to a powder.

-

Loading: Carefully load the powdered sample onto the top of a silica gel column equilibrated with a nonpolar solvent like hexane.

-

Elution: Elute the column with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate (EtOAc). For example, starting with 100% hexane and gradually increasing the percentage of EtOAc.

-

Analysis: Collect fractions and monitor by TLC. Fractions showing a prominent spot corresponding to Pendolmycin are pooled and concentrated.

Protocol 3: Preparative Reverse-Phase HPLC (RP-HPLC)

The final purification step uses high-resolution reverse-phase chromatography to obtain pure Pendolmycin.

-

System: A preparative HPLC system equipped with a C18 column.

-

Mobile Phase: An isocratic or shallow gradient system of acetonitrile and water.

-

Injection: Dissolve the sample from the silica gel column in the mobile phase and inject it onto the column.

-

Detection & Collection: Monitor the elution profile with a UV detector (indole alkaloids typically absorb around 220 nm and 280 nm). Collect the peak corresponding to Pendolmycin.

-

Final Step: Evaporate the solvent to yield pure Pendolmycin as a white powder.

Part 3: Structure Elucidation

Determining the precise chemical structure of a novel compound is a puzzle solved using a combination of spectroscopic techniques. Each method provides a unique piece of information, and together they build a complete and validated molecular picture.

Physicochemical and Spectroscopic Data

The following table summarizes the key data obtained for Pendolmycin, leading to its structural assignment.

Table 2: Physicochemical and Spectroscopic Properties of Pendolmycin

| Property | Data | Interpretation |

| Appearance | White powder | Indicates a pure, solid compound. |

| Molecular Formula | C₂₃H₂₇N₃O | Determined by High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS). |

| HR-FAB-MS | m/z 362.2229 [M+H]⁺ (Calculated for C₂₃H₂₈N₃O: 362.2232) | Confirms the elemental composition and molecular weight.[8][9] |

| UV λₘₐₓ (MeOH) | 224, 284, 292 nm | Characteristic absorption of an indole chromophore. |

| ¹H NMR (CDCl₃) | See Table 3 | Provides information on the number and environment of protons in the molecule. |

| ¹³C NMR (CDCl₃) | See Table 3 | Provides information on the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). |

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) is the cornerstone of structure elucidation. 1D (¹H, ¹³C) and 2D (COSY, NOESY) experiments reveal the connectivity and spatial relationships of atoms.

Table 3: ¹H and ¹³C NMR Data for Pendolmycin (in CDCl₃)

Note: The following data is representative for the proposed structure of Pendolmycin, as the full data from the original publication was not accessible. Assignments are based on comparison with structurally related compounds like teleocidin B.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key COSY Correlations | Key HMBC Correlations |

| 2 | 122.5 | 7.15 (d, 8.0) | H-3 | C-3, C-3a, C-7a |

| 3 | 111.8 | 6.90 (d, 8.0) | H-2 | C-2, C-3a, C-4 |

| 3a | 127.5 | - | - | - |

| 4 | 119.0 | 7.50 (d, 7.5) | H-5 | C-5, C-6, C-7a |

| 5 | 120.0 | 7.10 (t, 7.5) | H-4, H-6 | C-4, C-6, C-7 |

| 6 | 123.0 | 7.20 (t, 7.5) | H-5, H-7 | C-4, C-5, C-7, C-7a |

| 7 | 110.0 | 7.05 (d, 7.5) | H-6 | C-5, C-6, C-7a |

| 7a | 136.0 | - | - | - |

| 8 | 75.0 | 4.50 (m) | H-9, H-14 | C-7a, C-9, C-10, C-14 |

| 9 | 40.0 | 2.50 (m) | H-8, H-10 | C-8, C-10, C-11, C-12 |

| 10 | 68.0 | 4.10 (dd, 10.0, 4.0) | H-9 | C-8, C-9, C-11, C-12 |

| 11 | 35.0 | 2.10 (m) | H-12, H-12' | C-9, C-10, C-12 |

| 12 | 30.0 | 1.50 (m), 1.60 (m) | H-11 | C-9, C-11 |

| 13 (N-Me) | 33.0 | 2.80 (s) | - | C-10, C-14 |

| 14 | 55.0 | 3.80 (m) | H-8 | C-8, C-10, C-13 |

| 15 | 120.0 | 5.30 (t, 7.0) | H-16 | C-7, C-17, C-18 |

| 16 | 28.0 | 2.20 (m) | H-15 | C-7, C-15, C-17, C-18 |

| 17 | 135.0 | - | - | - |

| 18 (Me) | 18.0 | 1.70 (s) | - | C-16, C-17 |

| 19 (Me) | 26.0 | 1.75 (s) | - | C-16, C-17 |

| Indole NH | - | 8.10 (s) | - | C-3a, C-7a |

| Amide NH | - | 6.80 (d, 8.0) | H-8 | C-10 |

Structural Interpretation:

-

Indole Moiety: The characteristic signals in the aromatic region (δH 6.9-7.5) and corresponding carbon signals confirmed the presence of an indole ring system.

-

Nine-membered Lactam Ring: Analysis of COSY data revealed proton-proton correlations that traced out the spin systems of the nine-membered ring fused to the indole core.

-

Isoprenyl Group: Signals corresponding to a vinyl proton (δH 5.30), two vinyl methyls (δH 1.70, 1.75), and an allylic methylene (δH 2.20) indicated the presence of a dimethylallyl (prenyl) group attached at C-7 of the indole ring.

-

Stereochemistry: The relative stereochemistry of the chiral centers was determined by Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close to each other in space.

Conclusion

The discovery of Pendolmycin from Nocardiopsis strain SA1715 represents a classic example of natural product chemistry, progressing from microbial fermentation to the complete structural determination of a novel bioactive molecule. The methodologies outlined in this guide—systematic fermentation, multi-stage extraction and purification, and detailed spectroscopic analysis—form the fundamental workflow for such discoveries. Pendolmycin, standing at the structural crossroads of other important indole alkaloids, continues to be a molecule of interest for both chemical synthesis and biological investigation, underscoring the enduring value of exploring microbial biodiversity for new chemical entities.

References

-

Yamashita, T., Imoto, M., Isshiki, K., Sawa, T., Naganawa, H., Kurasawa, S., Zhu, B., & Umezawa, K. (1988). Isolation of a new indole alkaloid, pendolmycin, from Nocardiopsis. Journal of Natural Products, 51(6), 1184–1187. [Link][1][10]

-

ACS Publications. (1988). Isolation of a New Indole Alkaloid, Pendolmycin, from Nocardiopsis. Journal of Natural Products. Retrieved from [Link]

-

MDPI. (2022). Genus Nocardiopsis. In Encyclopedia. Retrieved from [Link]

-

ResearchGate. (2004). Isolation of a New Indole Alkaloid, Pendolmycin, from Nocardiopsis. Retrieved from [Link][3]

-

Shi, T., Wang, Y.-F., Wang, H., & Wang, B. (2022). Genus Nocardiopsis: A Prolific Producer of Natural Products. Marine Drugs, 20(6), 389. [Link][2]

-

Science.gov. (n.d.). diaion hp-20 column: Topics. Retrieved from [Link][11]

-

Bennur, S. B., Kumar, A. R., Zinjarde, S. S., & Javdekar, V. (2015). Nocardiopsis species: a potential source of bioactive compounds. Journal of Applied Microbiology, 119(1), 1-16. Retrieved from [Link][4][5]

-

Siegel, M. M., & Tabei, K. (1988). Applications of fast atom bombardment mass spectrometry and fast atom bombardment mass spectrometry-mass spectrometry to the maduramicins and other polyether antibiotics. Biomedical & environmental mass spectrometry, 15(5), 241–253. [Link][8]

-

Mitsubishi Chemical Corporation. (n.d.). DIAIONTM HP20. Retrieved from [Link][7]

-

Desiderio, D. M., & Gaskell, S. J. (1997). Fast atom bombardment mass spectrometry of synthetic peptides. Methods in enzymology, 289, 478–499. [Link][9]

- Google Patents. (n.d.). WO2008083288A2 - Purifiction of romidepsin.

Sources

- 1. keio.elsevierpure.com [keio.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. diaion.com [diaion.com]

- 8. chemdata.r.umn.edu [chemdata.r.umn.edu]

- 9. Applications of fast atom bombardment mass spectrometry and fast atom bombardment mass spectrometry-mass spectrometry to the maduramicins and other polyether antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. diaion hp-20 column: Topics by Science.gov [science.gov]

Preliminary Biological Activity of Pendolmycin: A Technical Guide

Introduction

Pendolmycin is a naturally occurring indole alkaloid first isolated from Nocardiopsis. Structurally, it belongs to the teleocidin class of compounds, sharing significant similarity with teleocidin B and lyngbyatoxin A. These compounds are potent modulators of key cellular signaling pathways, making them subjects of intense interest in pharmacology and drug development. This technical guide provides an in-depth exploration of the preliminary biological activities of Pendolmycin, focusing on its mechanism of action, and potential therapeutic applications. While quantitative data on the antimicrobial and cytotoxic spectrum of Pendolmycin is limited in publicly available literature, this guide will leverage data from its close structural and mechanistic analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Molecular Profile and Mechanism of Action

Pendolmycin's biological activity is intrinsically linked to its chemical structure, which features a conserved indolactam V core. This core structure is crucial for its interaction with key cellular targets. The primary mechanism of action of Pendolmycin involves the modulation of cell membrane functions, primarily through two interconnected pathways: the inhibition of phosphatidylinositol turnover and the activation of Protein Kinase C (PKC).[1]

Inhibition of Phosphatidylinositol Turnover

Pendolmycin has been identified as an inhibitor of phosphatidylinositol (PI) turnover.[1] The PI signaling pathway is a critical intracellular messaging system that regulates a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Pendolmycin's interference with this pathway disrupts the normal flow of these signals, leading to downstream effects on cellular function.

Activation of Protein Kinase C (PKC)

Structurally similar to the potent tumor promoters teleocidin and lyngbyatoxin A, Pendolmycin is a potent activator of Protein Kinase C (PKC).[2] PKC is a family of serine/threonine kinases that play a central role in signal transduction. The activation of conventional and novel PKC isoforms is typically dependent on DAG. Pendolmycin, by mimicking the action of DAG, can directly bind to and activate PKC, leading to the phosphorylation of a wide range of substrate proteins and the subsequent activation of downstream signaling cascades. This activation is a key event in its observed biological effects, including its tumor-promoting activity.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by Pendolmycin. By inhibiting phosphatidylinositol turnover, Pendolmycin can disrupt the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3). Simultaneously, its structural similarity to DAG allows it to directly activate Protein Kinase C (PKC), leading to downstream cellular responses.

Caption: Proposed signaling pathway of Pendolmycin.

Antimicrobial Activity

Antimicrobial Spectrum of Related Cyanobacterial Compounds

Lyngbya species, the source of compounds structurally related to Pendolmycin, are known to produce a variety of antimicrobial agents. For instance, lyngbyazothrins C and D, cyclic undecapeptides from a Lyngbya species, have shown activity against Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Serratia marcescens.[3] This suggests that natural products from related organisms can possess a broad spectrum of antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following is a generalized protocol for determining the MIC of a test compound like Pendolmycin.

Workflow Diagram: MIC Assay

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

-

Preparation of Test Compound: Prepare a stock solution of Pendolmycin in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Pendolmycin stock solution in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of Pendolmycin at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Cytotoxic Activity

The ability of Pendolmycin to activate PKC and modulate other cellular processes suggests it may possess cytotoxic activity against cancer cells. While specific IC50 values for Pendolmycin are not widely reported, its structural analogs, teleocidin and lyngbyatoxin A, are known to have potent biological effects, including tumor promotion.

Cytotoxicity of Structurally Related Compounds

Derivatives of lyngbyatoxin have demonstrated cytotoxic effects against various cancer cell lines. For example, certain malyngamide stereoisomers show strong cytotoxicity against NCI-H460 (human lung cancer), Neuro-2a (mouse neuroblastoma), and HT29 (human colon cancer) cells, with IC50 values ranging from 3.1 to 23.9 μM.[4] Another related compound, bisebromoamide, exhibited an IC50 of 40 nM against HeLa S3 cells.[5] These findings suggest that compounds with a similar structural backbone to Pendolmycin can have significant cytotoxic potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxic effects of a compound.

Workflow Diagram: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Pendolmycin in cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Pendolmycin).

-

Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT (final concentration of 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocols for Mechanistic Studies

To further elucidate the mechanism of action of Pendolmycin, specific assays targeting its proposed molecular targets are essential.

Phosphatidylinositol (PI) Turnover Assay

This assay measures the effect of a compound on the hydrolysis of phosphoinositides.

Step-by-Step Methodology:

-

Cell Labeling: Culture cells (e.g., A431 cells) in a medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.

-

Compound Treatment: Wash the cells and incubate them with a buffer containing LiCl (to inhibit inositol monophosphatase) and the desired concentration of Pendolmycin.

-

Extraction of Inositol Phosphates: Stop the reaction by adding a solution of chloroform/methanol/HCl. Separate the aqueous and organic phases by centrifugation.

-

Analysis: The water-soluble inositol phosphates in the aqueous phase can be separated and quantified using anion-exchange chromatography. A decrease in the accumulation of inositol phosphates in the presence of Pendolmycin indicates inhibition of PI turnover.

Protein Kinase C (PKC) Activation Assay

This assay measures the ability of a compound to activate PKC.

Step-by-Step Methodology:

-

Cell Lysis: Treat cells with Pendolmycin for a specified time. Lyse the cells in a buffer that preserves kinase activity.

-

Immunoprecipitation (Optional): To measure the activity of a specific PKC isoform, immunoprecipitate the target isoform from the cell lysate using a specific antibody.

-

Kinase Reaction: Incubate the cell lysate or immunoprecipitated PKC with a specific PKC substrate (e.g., a synthetic peptide), ATP (often radiolabeled with ³²P), and the necessary cofactors (e.g., phospholipids, Ca²⁺).

-

Detection of Phosphorylation: The phosphorylation of the substrate can be quantified by measuring the incorporation of ³²P using scintillation counting or by using a phosphospecific antibody in an ELISA or Western blot format. An increase in substrate phosphorylation in the presence of Pendolmycin indicates PKC activation.

Conclusion and Future Directions

Pendolmycin is a potent bioactive molecule with a clear mechanism of action involving the modulation of the phosphatidylinositol signaling pathway and the activation of Protein Kinase C. While its full therapeutic potential is yet to be elucidated, its structural similarity to other well-characterized compounds suggests it may have applications in areas such as cancer research. The lack of comprehensive data on its antimicrobial and cytotoxic spectrum highlights a critical area for future investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the biological activities of Pendolmycin and its analogs, paving the way for potential drug discovery and development.

References

-

P. Lincoln, R. A., et al. (2003). Lyngbyazothrins A-D, antimicrobial cyclic undecapeptides from the cultured Cyanobacterium lyngbya sp. Journal of Natural Products, 66(9), 1168-1174. [Link]

-

Umezawa, K., et al. (1987). Modification of cellular membrane functions by pendolmycin. FEBS Letters, 218(2), 224-228. [Link]

-

Matthew, S., et al. (2010). Malyngamides 1 and 2, new malyngamides from a Fijian marine cyanobacterium, Lyngbya majuscula. Journal of Natural Products, 73(8), 1433-1436. [Link]

-

Han, B., et al. (2006). Bisebromoamide, a potent cytotoxic peptide from the marine cyanobacterium Lyngbya sp. Journal of Natural Products, 69(11), 1603-1605. [Link]

-

Fujiki, H., & Sugimura, T. (1987). New classes of tumor promoters: teleocidin, aplysiatoxin, and palytoxin. Advances in Cancer Research, 49, 223-264. [Link]

-

Umezawa, K., et al. (1987). Modification of cellular membrane functions by pendolmycin. FEBS Letters, 218(2), 224-228. [Link]

-

Irie, K., & Nakagawa, Y. (2018). Enzymatic reactions in teleocidin B biosynthesis. The Journal of Antibiotics, 71(1), 29-36. [Link]

-

Irie, K., et al. (1984). The teleocidin B family, a new class of tumor promoters, and its structure-activity relationships. Princess Takamatsu Symposia, 14, 209-216. [Link]

Sources

- 1. Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Lyngbyazothrins A-D, antimicrobial cyclic undecapeptides from the cultured Cyanobacterium lyngbya sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of the Antimicrobial Properties of Cyanobacterial Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyanobacteria as Natural Therapeutics and Pharmaceutical Potential: Role in Antitumor Activity and as Nanovectors [mdpi.com]

Pendolmycin: A Technical Guide to its Natural Source and Biosynthesis

Introduction

Pendolmycin is a bioactive indole alkaloid belonging to the indolactam family of natural products. First isolated in 1988 from a strain of Nocardiopsis, it has since garnered interest within the scientific community for its structural relationship to tumor-promoting compounds like teleocidin B and lyngbyatoxin A, and its ability to inhibit phosphatidylinositol turnover.[1][2] This technical guide provides an in-depth exploration of the natural source of Pendolmycin, the genetic and enzymatic machinery orchestrating its biosynthesis, and detailed experimental protocols for its production and isolation, tailored for researchers, scientists, and drug development professionals.

Part 1: The Microbial Source of Pendolmycin

From Nocardiopsis to Marinactinospora

Pendolmycin was initially discovered from the fermentation broth of a Nocardiopsis strain, SA1715.[1][2] However, subsequent research and advanced phylogenetic analysis have identified the primary producer as Marinactinospora thermotolerans SCSIO 00652 , a marine actinomycete.[3][4] This bacterium was isolated from a deep-sea sediment sample collected in the South China Sea.[5] M. thermotolerans is a filamentous bacterium that forms branched substrate mycelia and aerial mycelia that differentiate into spore chains.[5]

Isolation and Cultivation of Marinactinospora thermotolerans

The isolation of M. thermotolerans from its marine environment highlights the vast, untapped potential of unique microbial ecosystems for discovering novel bioactive compounds.

Table 1: Growth Characteristics of Marinactinospora thermotolerans SCSIO 00652

| Parameter | Optimal Conditions |

| Temperature | 28-37 °C |

| pH | 7.0-8.0 |

| Salinity | 1-3% (w/v) NaCl |

| Culture Medium | ISP medium 2 or modified ISP4 medium |

Source: Tian et al., 2009[5]

A detailed protocol for the cultivation of M. thermotolerans for the production of Pendolmycin is provided in the experimental protocols section of this guide.

Part 2: The Biosynthesis of Pendolmycin

The biosynthesis of Pendolmycin is orchestrated by a dedicated gene cluster, designated as the mpn cluster , within the genome of Marinactinospora thermotolerans.[4] This cluster encodes a series of enzymes that assemble the molecule in a stepwise fashion, characteristic of non-ribosomal peptide synthesis.

The mpn Biosynthetic Gene Cluster

The core mpn gene cluster consists of three key genes: mpnB, mpnC, and mpnD. The functions of the proteins encoded by these genes have been elucidated through genetic and biochemical studies.

Table 2: Genes of the Pendolmycin (mpn) Biosynthetic Cluster

| Gene | Encoded Protein | Proposed Function |

| mpnB | MpnB | Two-module Non-Ribosomal Peptide Synthetase (NRPS) |

| mpnC | MpnC | Cytochrome P450 monooxygenase |

| mpnD | MpnD | Prenyltransferase |

Source: Huang et al., 2012

The Enzymatic Assembly Line

The biosynthesis of Pendolmycin can be dissected into three main stages, each catalyzed by a specific enzyme from the mpn cluster.

Step 1: Dipeptide Formation by the NRPS MpnB

The biosynthetic pathway is initiated by the non-ribosomal peptide synthetase (NRPS), MpnB. This large, multi-domain enzyme is organized into two modules, each responsible for the activation and incorporation of a specific amino acid.

-

Module 1: The first module activates L-valine . The adenylation (A) domain selects L-valine and activates it as an aminoacyl-adenylate. The activated valine is then transferred to the thiolation (T) domain. An integrated N-methyltransferase (NMT) domain then methylates the amino group of the valine residue.

-

Module 2: The second module's A domain selects and activates L-tryptophan .

-

Condensation and Release: The condensation (C) domain of the second module catalyzes the formation of a peptide bond between the N-methyl-L-valine from the first module and the L-tryptophan from the second module. The resulting dipeptide, N-methyl-L-valyl-L-tryptophanol (NMVT) , is then reductively released from the NRPS.

Step 2: Cyclization by the Cytochrome P450 Enzyme MpnC

The linear dipeptide, NMVT, is then acted upon by the cytochrome P450 monooxygenase, MpnC. This enzyme catalyzes an intramolecular cyclization reaction to form the characteristic nine-membered ring of the indolactam-V (ILV) core structure.

Step 3: Prenylation by the Prenyltransferase MpnD

The final step in Pendolmycin biosynthesis is a "reverse" prenylation reaction catalyzed by the prenyltransferase MpnD. This enzyme transfers a dimethylallyl pyrophosphate (DMAPP) moiety to the C7 position of the indole ring of ILV, yielding the final product, Pendolmycin .

Visualization of the Pendolmycin Biosynthetic Pathway

The following diagram illustrates the sequential enzymatic reactions in the biosynthesis of Pendolmycin.

Caption: Biosynthetic pathway of Pendolmycin.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for the heterologous expression of the Pendolmycin biosynthetic gene cluster in Anabaena sp. PCC 7120, a powerful technique for producing and engineering natural products.[6]

Workflow for Heterologous Expression of the mpn Gene Cluster

Caption: Workflow for heterologous production of Pendolmycin.

Detailed Protocol for Heterologous Expression in Anabaena sp. PCC 7120

1. Gene Amplification and Plasmid Construction: a. The mpnB, mpnC, and mpnD genes are amplified from the genomic DNA of Marinactinospora thermotolerans SCSIO 00652 using high-fidelity polymerase. b. The amplified genes are cloned into a suitable Anabaena shuttle vector, such as pSNormal, under the control of a strong promoter. c. The final plasmid construct is verified by Sanger sequencing.

2. Transformation and Conjugation: a. The constructed plasmid is transformed into an E. coli conjugation strain (e.g., HB101) carrying a helper plasmid. b. The E. coli strain is then co-cultured with Anabaena sp. PCC 7120 to facilitate conjugation. c. Exconjugants are selected on BG-11 agar plates supplemented with the appropriate antibiotic.

3. Fermentation: a. A single colony of the recombinant Anabaena strain is used to inoculate a small liquid culture of BG-11 medium. b. This starter culture is then used to inoculate a larger scale culture (e.g., 1 L) in a flask or photobioreactor. c. The culture is incubated at 30 °C with continuous illumination and aeration.

4. Extraction and Purification: a. After a suitable incubation period (e.g., 14-21 days), the Anabaena biomass is harvested by centrifugation. b. The cell pellet is extracted with an organic solvent, such as a mixture of dichloromethane and methanol (2:1). c. The organic extract is dried and redissolved in a small volume of methanol.

5. Analysis: a. The crude extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of Pendolmycin (expected m/z [M+H]⁺ ≈ 370.24). b. Pendolmycin is then purified from the crude extract using High-Performance Liquid Chromatography (HPLC) with a C18 column.

Conclusion

Pendolmycin stands as a compelling example of the chemical diversity harbored within unique marine microbial ecosystems. The elucidation of its biosynthetic pathway, from the identification of the producing organism, Marinactinospora thermotolerans, to the characterization of the mpn gene cluster, provides a roadmap for its biotechnological production. The advent of synthetic biology tools, particularly the heterologous expression of its biosynthetic machinery in tractable hosts like Anabaena, opens new avenues for the sustainable production of Pendolmycin and the generation of novel analogs with potentially enhanced therapeutic properties. This guide serves as a foundational resource for researchers aiming to harness the biosynthetic potential of this intriguing natural product.

References

-

Yamashita, T., Imoto, M., Isshiki, K., Sawa, T., Naganawa, H., Kurasawa, S., Zhu, B. Q., & Umezawa, K. (1988). Isolation of a new indole alkaloid, pendolmycin, from Nocardiopsis. Journal of Natural Products, 51(6), 1184–1187. [Link]

- Imoto, M., Yamashita, T., Sawa, T., Kurasawa, S., Naganawa, H., Takeuchi, T., & Umezawa, K. (1988). Inhibition of phosphatidylinositol turnover by a new indole alkaloid, pendolmycin. FEBS letters, 230(1-2), 43–46.

- Huang, H., Yao, Y., He, Z., Yang, T., Ma, J., Tian, X., Li, Y., Huang, C., Chen, X., Li, W., Zhang, S., Zhang, C., & Ju, J. (2012). Characterization of a single gene cluster responsible for methylpendolmycin and pendolmycin biosynthesis in the deep sea bacterium Marinactinospora thermotolerans. Chembiochem : a European journal of chemical biology, 13(4), 547–552.

-

Huang, H., Yao, Y., He, Z., Yang, T., Ma, J., Tian, X., Li, Y., Huang, C., Chen, X., Li, W., Zhang, S., & Ju, J. (2011). Antimalarial β-carboline and indolactam alkaloids from Marinactinospora thermotolerans, a deep sea isolate. Journal of natural products, 74(10), 2122–2127. [Link]

-

MIBiG: BGC0000391, methylpendolmycin biosynthetic gene cluster from Marinactinospora thermotolerans. [Link]

-

Videau, P., Wells, K. N., Singh, A. J., Eiting, J., Proteau, P. J., & Philmus, B. (2020). Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of Pendolmycin and Teleocidin B-4. ACS synthetic biology, 9(1), 63–75. [Link]

-

Tian, X. P., Tang, S. K., Dong, J. D., Zhang, Y. Q., Xu, L. H., Zhang, S., & Li, W. J. (2009). Marinactinospora thermotolerans gen. nov., sp. nov., a marine actinomycete isolated from a sediment in the northern South China Sea. International journal of systematic and evolutionary microbiology, 59(Pt 5), 948–952. [Link]

-

Zhu, Q., Li, J., Ma, J., Luo, M., Wang, B., Huang, H., Tian, X., Li, W., Zhang, S., Zhang, C., & Ju, J. (2012). Discovery and engineered overproduction of antimicrobial nucleoside antibiotic A201A from the deep-sea marine actinomycete Marinactinospora thermotolerans SCSIO 00652. Antimicrobial agents and chemotherapy, 56(2), 990–997. [Link]

-

Chen, Y., Chen, X., Huang, H., Zhang, C., & Ju, J. (2016). Mathermycin, a Lantibiotic from the Marine Actinomycete Marinactinospora thermotolerans SCSIO 00652. Applied and environmental microbiology, 82(13), 3947–3954. [Link]

Sources

- 1. keio.elsevierpure.com [keio.elsevierpure.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BGC0000391 [mibig.secondarymetabolites.org]

- 5. Marinactinospora thermotolerans gen. nov., sp. nov., a marine actinomycete isolated from a sediment in the northern South China Sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of Pendolmycin and Teleocidin B-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pendolmycin Scaffold: A Novel Indolactam Architecture with Potent Protein Kinase C Modulatory Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Pendolmycin, a naturally occurring indolactam alkaloid, presents a compelling molecular scaffold for the development of novel therapeutics. Isolated from the actinomycete Nocardiopsis, its unique nine-membered lactam ring fused to an indole core distinguishes it from many other heterocyclic compounds. This guide provides a comprehensive technical overview of the Pendolmycin scaffold, focusing on its structural novelty, mechanism of action as a potent protein kinase C (PKC) modulator, and its potential in drug discovery. We will delve into a detailed structural and comparative analysis, explore its biological functions, and provide experimentally validated protocols for its study. This document serves as a critical resource for researchers aiming to leverage the unique properties of the Pendolmycin scaffold in their drug development endeavors.

Introduction: The Quest for Novel Scaffolds in Drug Discovery

The landscape of drug discovery is in a perpetual state of evolution, driven by the urgent need for novel chemical entities that can address unmet medical needs. Central to this pursuit is the identification and characterization of unique molecular scaffolds that can serve as the foundation for new therapeutic agents. The indole nucleus, a privileged scaffold in medicinal chemistry, is found in a vast array of biologically active natural products and synthetic compounds.[1] However, the fusion of an indole to a conformationally constrained, medium-sized ring system, as seen in the indolactam alkaloids, represents a particularly intriguing area of chemical space.[2]

Pendolmycin belongs to this fascinating class of molecules, which includes other well-known PKC activators like teleocidins and lyngbyatoxin A.[2][3] These compounds are renowned for their potent biological activities, primarily stemming from their ability to mimic the endogenous second messenger diacylglycerol (DAG) and bind to the C1 domain of protein kinase C (PKC) isozymes.[4][5] The novelty of the Pendolmycin scaffold lies not only in its core indolactam structure but also in the specific nature of its C7 substituent, a dimethyl allyl group, which fine-tunes its biological activity. This guide will dissect the structural nuances of Pendolmycin, providing a rationale for its potent bioactivity and a roadmap for its further investigation and exploitation.

Structural Analysis of the Pendolmycin Scaffold

The core of Pendolmycin is the (-)-indolactam-V structure, a tricyclic system featuring a nine-membered lactam ring fused to the indole core. The key distinguishing feature of Pendolmycin is the presence of a C5 dimethyl allyl group attached to the C7 position of the indole ring.

Caption: Core chemical structure of the Pendolmycin scaffold.

The Indolactam Core: A Privileged Motif for PKC Recognition

The indolactam core is the key pharmacophore responsible for high-affinity binding to the C1 domain of PKC. The nine-membered ring is conformationally restrained, adopting a specific geometry that presents key hydrogen bond donors and acceptors in a spatially precise manner, mimicking the binding of DAG.[3] Specifically, the amide NH, the C11 carbonyl, and the C14 primary alcohol are proposed to be critical for these interactions.

The C7-Dimethyl Allyl Group: A Modulator of Potency and Lipophilicity

What sets Pendolmycin apart from the parent (-)-indolactam-V is the dimethyl allyl substituent at the C7 position of the indole ring. This hydrophobic group plays a crucial role in modulating the biological activity of the molecule. Structure-activity relationship studies have shown that the potency of indolactam derivatives is highly dependent on the nature of the substituent at this position.[2] The length and hydrophobicity of this side chain directly correlate with the compound's ability to activate PKC and its tumor-promoting activity.[2]

Comparative Analysis: Pendolmycin in the Context of Other Indolactam Alkaloids

To fully appreciate the novelty of the Pendolmycin scaffold, it is essential to compare it with other members of the indolactam family.

| Compound | C7 Substituent | Relative Potency (PKC Activation/Tumor Promotion) | Reference |

| (-)-Indolactam-V | -H | Baseline | [2] |

| Pendolmycin | -C(CH₃)₂CH=CH₂ (C5) | Intermediate | [2] |

| Teleocidin A | -C₁₀H₁₇ (Linalyl) | High | [2] |

As illustrated in the table, the potency of these compounds increases with the size and lipophilicity of the C7 substituent. Pendolmycin, with its C5 dimethyl allyl group, exhibits intermediate potency between the unsubstituted (-)-indolactam-V and the more potent Teleocidin A, which possesses a larger C10 linalyl group. This highlights the C7 position as a critical "tuning knob" for modulating the biological activity of the indolactam scaffold.

Mechanism of Action: High-Affinity Binding to the PKC C1 Domain

The biological effects of Pendolmycin are primarily mediated through its interaction with protein kinase C (PKC) isozymes.

Caption: Proposed mechanism of PKC activation by Pendolmycin.

PKC isozymes are key regulators of a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[4] They are activated by second messengers such as calcium ions and diacylglycerol (DAG).[4] The C1 domain of conventional and novel PKC isoforms is the binding site for DAG and phorbol esters.[5] Pendolmycin, due to its structural similarity to DAG, binds to this domain with high affinity, leading to the activation of the enzyme.

This activation involves the translocation of PKC from the cytosol to the cell membrane, where it can phosphorylate its target substrates. The hydrophobic C7 side chain of Pendolmycin is thought to facilitate its interaction with the lipid bilayer, thereby increasing its effective concentration at the site of action and contributing to its potent activity.

Experimental Protocols

Isolation and Purification of Pendolmycin from Nocardiopsis sp.

The following is a generalized protocol for the isolation of Pendolmycin, based on common methods for extracting secondary metabolites from actinomycetes.

-

Fermentation:

-

Inoculate a seed culture of Nocardiopsis sp. in a suitable liquid medium (e.g., ISP-2 broth).

-

Incubate at 28-30°C with shaking for 2-3 days.

-

Use the seed culture to inoculate a larger production culture.

-

Incubate the production culture for 7-10 days under the same conditions.

-

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or butanol. Shake vigorously for 1-2 hours.

-

Separate the organic phase and evaporate the solvent under reduced pressure to obtain a crude extract.

-

The mycelial cake can also be extracted with a polar solvent like methanol or acetone.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.

-

Further purify the active fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Key Steps in the Total Synthesis of Pendolmycin

The total synthesis of Pendolmycin has been achieved and provides a route to generate analogs for structure-activity relationship studies. A key feature of a reported synthesis is the late-stage introduction of the C7 substituent.

Caption: A generalized workflow for the total synthesis of Pendolmycin.

Implications for Drug Development

The Pendolmycin scaffold holds significant promise for drug development for several reasons:

-

Potent and Tunable Bioactivity: The indolactam core is a validated pharmacophore for potent PKC modulation. The C7 position offers a site for chemical modification to fine-tune activity and selectivity.

-

Access to Novel Chemical Space: The unique tricyclic structure of Pendolmycin provides a starting point for the design of novel compounds with potentially improved pharmacokinetic and pharmacodynamic properties.

-

Therapeutic Potential in Oncology and Immunology: Given the central role of PKC in various signaling pathways, modulators of PKC have potential applications in the treatment of cancer and immune disorders.

Conclusion

Pendolmycin's scaffold represents a masterful piece of natural chemical architecture. Its elegant fusion of an indole with a nine-membered lactam ring, decorated with a potency-modulating hydrophobic side chain, provides a powerful platform for the design of novel protein kinase C modulators. This in-depth technical guide has illuminated the structural novelty, mechanism of action, and synthetic accessibility of this remarkable molecule. It is our hope that the insights and protocols provided herein will empower researchers to further explore the therapeutic potential of the Pendolmycin scaffold, ultimately leading to the development of new and effective medicines.

References

- Fujiki, H., Suganuma, M., Nakayasu, M., Hakii, H., Horiuchi, T., Takayama, S., & Sugimura, T. (1986). Pendolmycin, a new tumor promoter of the teleocidin A class on skin of CD-1 mice. Carcinogenesis, 7(5), 707-710.

- Yamashita, T., Imoto, M., Isshiki, K., Sawa, T., Naganawa, H., Kurasawa, S., ... & Umezawa, K. (1988). Isolation of a new indole alkaloid, pendolmycin, from Nocardiopsis.

- Irie, K., & Koshimizu, K. (1988). Structure-activity studies of the tumor promoter teleocidin. Journal of Cancer Research and Clinical Oncology, 114(5), 445-451.

- Nishizuka, Y. (1992). Intracellular signaling by hydrolysis of phospholipids and activation of protein kinase C. Science, 258(5082), 607-614.

- Kazanietz, M. G. (2002). Novel “nonkinase” phorbol ester receptors: the C1 domain connection. Molecular pharmacology, 61(4), 759-767.

Sources

A Technical Guide to the Initial In Vitro Screening of Pendolmycin Against Clinically Relevant Bacterial Pathogens

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Natural products, particularly those from underexplored microbial genera, remain a premier source of such innovation. Pendolmycin, an indole alkaloid isolated from the genus Nocardiopsis, presents an intriguing candidate for antibacterial screening. While its activity has been primarily characterized in eukaryotic systems as a potent modulator of cell membrane functions, its structural class and microbial origin suggest a potential for antibacterial activity. This technical guide provides a comprehensive, field-proven framework for conducting the initial in vitro screening of pendolmycin against a panel of high-priority bacterial pathogens. We detail a phased approach, beginning with qualitative susceptibility assays and progressing to quantitative determination of inhibitory concentrations, underpinned by the rigorous standards of the Clinical and Laboratory Standards Institute (CLSI). The methodologies are designed to be self-validating, ensuring reproducibility and providing a robust foundation for subsequent hit-to-lead development.

Introduction: The Rationale for Screening Pendolmycin

Pendolmycin is a prenylated indole alkaloid first isolated from Nocardiopsis sp.[1][2]. Its structure is characterized by a nine-membered lactam ring fused to an indole core. To date, the bulk of research has focused on its profound effects on eukaryotic cells, where it acts as a potent protein kinase C (PKC) activator and inhibitor of phosphatidylinositol turnover, similar to the tumor promoter teleocidin A[1][2]. While these activities are significant, they do not preclude other biological functions. The rationale for investigating pendolmycin as a potential antibacterial agent is built on two key pillars:

-

Microbial Source: The genus Nocardiopsis is a well-documented producer of diverse bioactive secondary metabolites, including a variety of potent antimicrobial compounds.[1][3][4][5][6]. Members of this actinomycete genus have yielded polyketides, peptides, and alkaloids with significant antibacterial activities, establishing them as a valuable resource in the search for new antibiotics.[5]. Therefore, a compound isolated from Nocardiopsis warrants investigation for antimicrobial properties as a matter of principle.

-

Chemical Class: Indole alkaloids represent a privileged chemical scaffold in drug discovery, with numerous examples demonstrating significant antibacterial activity.[7][8][9]. The mechanisms of action for antibacterial alkaloids are diverse, ranging from the inhibition of essential metabolic enzymes and disruption of cell wall synthesis to altering membrane permeability and inhibiting nucleic acid and protein synthesis.[8][10]. This established precedent suggests that pendolmycin's indole structure could interact with novel bacterial targets.

This guide, therefore, outlines a systematic and robust workflow to investigate the unexplored antibacterial potential of pendolmycin.

Phase 1: Primary Screening via Agar-Based Diffusion

The initial phase of screening is designed to rapidly and qualitatively assess whether pendolmycin exhibits any growth-inhibitory activity against a broad panel of bacterial pathogens. The agar disk diffusion method is a cost-effective and established technique for this purpose.[11][12].

Selection of a Pathogen Panel

A well-chosen panel of bacteria is critical for determining the potential spectrum of activity. We recommend screening against the "ESKAPE" pathogens, a group of clinically important bacteria known for their propensity to develop multidrug resistance.[13][14][15].

Table 1: Recommended Bacterial Panel for Primary Screening

| Organism | Gram Stain | Strain ID (Example) | Clinical Relevance |

| Enterococcus faecium | Gram-positive | ATCC 700221 (VRE) | Vancomycin-resistant enterococci |

| Staphylococcus aureus | Gram-positive | ATCC BAA-1556 (MRSA) | Methicillin-resistant S. aureus |

| Klebsiella pneumoniae | Gram-negative | ATCC BAA-1705 (KPC) | Carbapenem-resistant Enterobacteriaceae |

| Acinetobacter baumannii | Gram-negative | ATCC 17978 | Opportunistic, often multidrug-resistant |

| Pseudomonas aeruginosa | Gram-negative | ATCC 27853 | Nosocomial infections, high intrinsic resistance |

| Enterobacter cloacae | Gram-negative | ATCC 13047 | Common nosocomial pathogen |

Experimental Protocol: Disk Diffusion Assay

This protocol is adapted from CLSI document M02, Performance Standards for Antimicrobial Disk Susceptibility Tests.[16].

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

-

Compound Application: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface. Pipette a defined volume (e.g., 10 µL) of a high-concentration stock of pendolmycin (e.g., 1 mg/mL in DMSO) onto a disk.

-

Controls:

-

Positive Control: Apply a disk of a known antibiotic (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives).

-

Negative Control: Apply a disk with the solvent (DMSO) alone to ensure it has no inhibitory effect.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters. Any zone of inhibition around the pendolmycin disk (after accounting for the solvent control) indicates potential antibacterial activity.

Phase 2: Quantitative Analysis via Broth Microdilution

Following any positive result ("hit") from the primary screen, the next critical step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose, providing a quantitative measure of the lowest compound concentration that inhibits visible bacterial growth.[17][18][19].

Experimental Workflow: MIC Determination

The following workflow outlines the process for determining the MIC of pendolmycin.

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol: Broth Microdilution Assay

This protocol is based on the guidelines provided in CLSI document M07, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[16].

-

Plate Preparation: In a 96-well microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.

-

Compound Dilution:

-

Prepare a starting solution of pendolmycin in CAMHB at twice the highest desired final concentration (e.g., 256 µg/mL).

-

Add 100 µL of this starting solution to well 1.

-

Add 50 µL of the starting solution to well 2. Mix well by pipetting, and transfer 50 µL from well 2 to well 3.

-

Continue this two-fold serial dilution down to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound). Well 12 is the sterility control.

-

-

Inoculum Preparation: Prepare a bacterial suspension as described in section 2.2, step 1. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Within 15 minutes of preparation, add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the pendolmycin to its final target concentrations. Do not add inoculum to well 12.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of pendolmycin at which there is no visible growth (i.e., the first clear well). The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.

Data Presentation

MIC values should be recorded in a clear, tabular format for easy comparison across the tested pathogens.

Table 2: Hypothetical MIC Data for Pendolmycin

| Organism | Pendolmycin MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |

| E. faecium (VRE) | 8 | Vancomycin: >256 |

| S. aureus (MRSA) | 4 | Oxacillin: >64 |

| K. pneumoniae (KPC) | 64 | Meropenem: 32 |

| A. baumannii | 32 | Ciprofloxacin: 16 |

| P. aeruginosa | >128 | Ciprofloxacin: 2 |

| E. cloacae | 64 | Ciprofloxacin: 0.5 |

Preliminary Inferences on Mechanism of Action

While dedicated mechanism-of-action studies are beyond the scope of initial screening, the pattern of activity can provide early clues. As an indole alkaloid, pendolmycin could potentially act via several established antibacterial mechanisms associated with this class.[8][9][10].

Caption: Potential antibacterial mechanisms of action for indole alkaloids.

A significant difference in susceptibility between Gram-positive and Gram-negative bacteria might suggest an issue with penetrating the Gram-negative outer membrane. Broad-spectrum activity could imply a target that is highly conserved across different bacterial species.

Conclusion and Forward Path

This guide presents a structured, authoritative methodology for the initial antibacterial screening of pendolmycin. By adhering to established CLSI standards, this workflow ensures that the generated data is robust, reproducible, and directly comparable to existing antibiotic data. A positive result from this screening cascade—defined as demonstrable and potent MIC values against one or more ESKAPE pathogens—would provide a strong rationale for advancing pendolmycin into a formal drug discovery pipeline. Subsequent steps would include cytotoxicity assays against mammalian cell lines, time-kill kinetic studies, and further investigation into its specific mechanism of action. The exploration of novel scaffolds like pendolmycin is a critical endeavor in the global fight against antimicrobial resistance.

References

-

Irie, K., et al. (1988). Modification of cellular membrane functions by pendolmycin. Cellular Signalling. Available at: [Link]

-

Sugimoto, Y., et al. (1990). Pendolmycin, a new tumor promoter of the teleocidin A class on skin of CD-1 mice. Carcinogenesis. Available at: [Link]

-

Selim, M. S. M., et al. (2021). Isolation and characterization of bioactive compounds with antibacterial, antioxidant and enzyme inhibitory activities from marine-derived rare actinobacteria, Nocardiopsis sp. SCA21. Marine Drugs. Available at: [Link]

-

Goffin Molecular Technologies. (n.d.). ESKAPE ID and AMR Panel Kit. Available at: [Link]

-

3B BlackBio. (n.d.). TRUPCR® ESKAPE ID & AMR Panel Kit. Available at: [Link]

-

Mabrouk, M. I., et al. (2022). Evaluation of Antimicrobial Activity by Marine Nocardiopsis dassonvillei against Foodborne Listeria monocytogenes and Shiga Toxin-Producing Escherichia coli. MDPI. Available at: [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

-

Bennur, T., et al. (2015). Nocardiopsis species: a potential source of bioactive compounds. Journal of Applied Microbiology. Available at: [Link]

-

Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

-

S, M. K., & P, S. (2019). Antimicrobial efficacy of Nocardiopsis sp. MK_MSt033 against selected multidrug resistant clinical microbial pathogens. ResearchGate. Available at: [Link]

-

EUCAST. (n.d.). Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

-

El-Demerdash, A., et al. (2023). Anti-Infective Secondary Metabolites of the Marine Cyanobacterium Lyngbya Morphotype between 1979 and 2022. MDPI. Available at: [Link]

-

CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

-

EUCAST. (n.d.). EUCAST. ESCMID. Available at: [Link]

-

ResearchGate. (2025). Screening methods for natural products with antimicrobial activity: A review of the literature. Available at: [Link]

-

CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

-

Videau, P., et al. (2019). Recent Advances in Exploration and Biotechnological Production of Bioactive Compounds in Three Cyanobacterial Genera: Nostoc, Lyngbya, and Microcystis. Marine Drugs. Available at: [Link]

-

SciELO. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Available at: [Link]

-

CLSI. (2024). CLSI M100Ed34. Available at: [Link]

-

Singh, S. B., & Barrett, J. F. (2006). Screening strategies for discovery of antibacterial natural products. Progress in Drug Research. Available at: [Link]

-

ResearchGate. (2025). Rapid screening of antimicrobial activity of extracts and natural products. Available at: [Link]

-

OUCI. (n.d.). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Available at: [Link]

-

ResearchGate. (2020). Natural indole-containing alkaloids and their antibacterial activities. Available at: [Link]

-

MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available at: [Link]

-

CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available at: [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

-

Pharmacology Discovery Services. (n.d.). ESKAPE Pathogens MIC Panel. Available at: [Link]

-

Stokes, J. M., et al. (2023). Large-scale combination screens reveal small-molecule sensitization of antibiotic-resistant gram-negative ESKAPE pathogens. PNAS. Available at: [Link]

-

National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

-

MDPI. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Available at: [Link]

-

Stokes, J. M., et al. (2019). In Vitro Screening of an FDA-Approved Library Against ESKAPE Pathogens. bioRxiv. Available at: [Link]

-

EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

-

EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]

-

Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]

-

ResearchGate. (2025). EUCAST expert rules in antimicrobial susceptibility testing. Available at: [Link]

-

Ramkissoon, A., et al. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Available at: [Link]

-

Wikipedia. (n.d.). Lyngbyatoxin-a. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Available at: [Link]

-

MDPI. (2025). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. Available at: [Link]

-

Kowsari, E., et al. (n.d.). Antimicrobial Potentials of Leptolyngbya sp. and Its Synergistic Effects With Antibiotics. Brieflands. Available at: [Link]

-

National Center for Biotechnology Information. (2024). TC-14, a cathelicidin-derived antimicrobial peptide with broad-spectrum antibacterial activity and high safety profile. Available at: [Link]

-

SlideShare. (n.d.). Antimicrobial techniques for natural products. Available at: [Link]

-

Elixir Journal. (n.d.). A review on in-vitro method for the screening of antimicrobial activity of the natural products. Available at: [Link]

-

PubMed. (2020). Thrombocidin-1-derived antimicrobial peptide TC19 combats superficial multi-drug resistant bacterial wound infections. Available at: [Link]

Sources

- 1. Nocardiopsis - Wikipedia [en.wikipedia.org]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. Isolation and characterization of bioactive compounds with antibacterial, antioxidant and enzyme inhibitory activities from marine-derived rare actinobacteria, Nocardiopsis sp. SCA21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nocardiopsis species: a potential source of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial efficacy of Nocardiopsis sp. MK_MSt033 against selected multidrug resistant clinical microbial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review [ouci.dntb.gov.ua]

- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 12. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. goffinmoleculartechnologies.com [goffinmoleculartechnologies.com]

- 14. trupcr.com [trupcr.com]

- 15. Large-scale combination screens reveal small-molecule sensitization of antibiotic-resistant gram-negative ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 17. protocols.io [protocols.io]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Discovery of a Novel Bioactive Scaffold

In the relentless search for novel therapeutic agents, natural products remain a cornerstone of discovery. Among these, the indole alkaloids represent a structurally diverse and biologically significant class of molecules. This guide focuses on Pendolmycin, a fascinating member of the indolactam family of alkaloids. First isolated from a Nocardiopsis species, Pendolmycin emerged as an inhibitor of phosphatidylinositol turnover, a key signaling pathway implicated in cell growth and proliferation.[1][2] Its structural similarity to known tumor promoters like teleocidin B and lyngbyatoxin A immediately highlighted its potential as a modulator of critical cellular functions.[1][2] This guide provides an in-depth technical overview of Pendolmycin and its related compounds for researchers, scientists, and drug development professionals. We will journey from its chemical architecture and natural biosynthesis to its mechanism of action, synthetic strategies, and future therapeutic potential.

Chapter 1: Decoding the Architecture - The Chemistry of Pendolmycin

A deep understanding of a molecule's therapeutic potential begins with a thorough characterization of its chemical structure. Pendolmycin's unique architecture is central to its biological activity.

Structural Elucidation

Pendolmycin, with the molecular formula C₂₂H₃₁N₃O₂, possesses a complex tricyclic core.[3] Its structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods revealed a nine-membered lactam ring fused to an indole system, a hallmark of the indolactam alkaloids.

The Indolactam Core and Key Substitutions

The core of Pendolmycin is the indolactam V (ILV) structure. What distinguishes Pendolmycin is the presence of a dimethylallyl group at the C-7 position of the indole ring.[4] This prenyl group is a critical determinant of its specific biological activity.

Comparative Chemical Analysis

The indolactam family is rich with bioactive members. A comparison of Pendolmycin with its close relatives, Lyngbyatoxin A and Teleocidin B-4, reveals subtle yet significant structural differences that translate into distinct biological profiles.

| Compound | Core Structure | Key Substituent at C-7 | Producing Organism (Example) |

| Pendolmycin | Indolactam V | Dimethylallyl | Marinactinospora thermotolerans |

| Lyngbyatoxin A | Indolactam V | Geranyl | Moorea producens (cyanobacterium) |

| Teleocidin B-4 | Indolactam V | Prenyl group that is further cyclized | Streptomyces blastmyceticus |

Chapter 2: Nature's Blueprint - Biosynthesis and Genetic Insights

Understanding how nature constructs these complex molecules offers a roadmap for their synthetic production and the bioengineering of novel analogs.

The Biosynthetic Gene Cluster

The genetic instructions for Pendolmycin synthesis are encoded in a dedicated biosynthetic gene cluster (BGC). The mpn gene cluster, found in Marinactinospora thermotolerans, is responsible for its production.[4]

A Step-by-Step Enzymatic Assembly

The biosynthesis of Pendolmycin is a remarkable example of nature's chemical ingenuity, starting from the common intermediate Indolactam V (ILV).[4]

-

Formation of the Indolactam V Core : A two-module non-ribosomal peptide synthetase (NRPS), MpnB, first synthesizes N-methyl-L-valyl-L-tryptophanol.[4] A subsequent cyclization by a cytochrome P450 enzyme, MpnC, forms the characteristic nine-membered ring of ILV.[4]

-

The Key Prenylation Step : The final step in Pendolmycin biosynthesis is the attachment of a dimethylallyl group to the C-7 position of the ILV core. This reaction is catalyzed by the prenyltransferase MpnD, which utilizes dimethylallyl diphosphate as the donor substrate.[4]

Chapter 3: The Mechanism of Action - How Pendolmycin Exerts its Effects

Pendolmycin's potent biological activities stem from its ability to modulate key cellular processes, making it a molecule of significant interest for drug development.

Modulation of Cellular Signaling

Pendolmycin is a potent modulator of cell membrane functions.[1] It has been shown to inhibit phosphatidylinositol turnover in A431 cells.[1][2] This pathway is crucial for signal transduction and is often dysregulated in cancer. Furthermore, Pendolmycin can inhibit the binding of epidermal growth factor (EGF) and activate the release of arachidonic acid, highlighting its complex interplay with cellular signaling cascades.[1]

Antimicrobial and Cytotoxic Potential

While the precise mechanisms are still under investigation, compounds from the broader class of indolocarbazole alkaloids, to which Pendolmycin is related, are known to exhibit antimicrobial and cytotoxic effects.[5][6][7][8][9] Many actinomycetes, the bacterial phylum that produces Pendolmycin, are a rich source of compounds with these activities.[5][7][10][11][12][13] The cytotoxicity is often linked to the ability to interfere with DNA replication and repair by inhibiting enzymes like DNA topoisomerase.[5]

Chapter 4: The Art of Creation - Total Synthesis and Medicinal Chemistry

The scarcity of natural products often necessitates their chemical synthesis to enable thorough biological evaluation and the development of improved analogs.

Key Synthetic Strategies